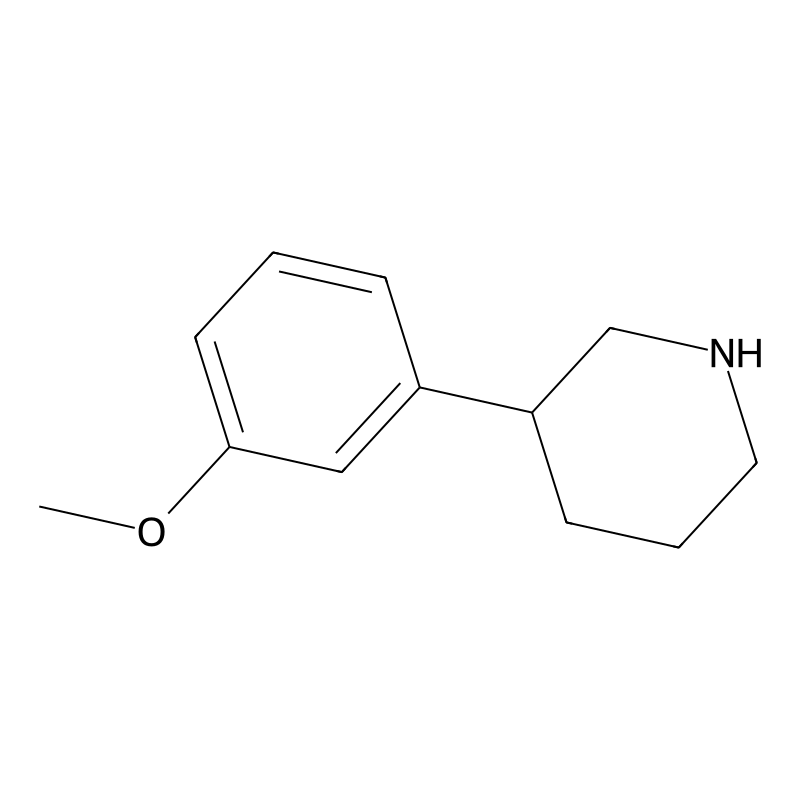

3-(3-Methoxyphenyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability:

-(3-Methoxyphenyl)piperidine is an organic compound with the chemical formula C₁₂H₁₇NO. It is a piperidine derivative, meaning it contains a six-membered ring structure with a nitrogen atom at one corner. The molecule also has a methoxy group (OCH₃) attached to the third carbon of the phenyl ring and a piperidine ring attached to the third carbon of the molecule.

Potential Applications:

Research into 3-(3-Methoxyphenyl)piperidine is ongoing, and its potential applications are being explored in various scientific fields. Here are some areas of current investigation:

- Medicinal Chemistry: Studies suggest that 3-(3-Methoxyphenyl)piperidine may have potential as a scaffold for the development of new drugs due to its ability to interact with various biological targets []. However, further research is needed to determine its specific therapeutic effects and potential side effects.

- Material Science: Researchers are exploring the potential of 3-(3-Methoxyphenyl)piperidine as a component in the development of new materials, such as ionic liquids and polymers []. These materials may have applications in various fields, including energy storage and catalysis.

- Organic Chemistry: 3-(3-Methoxyphenyl)piperidine can be used as a building block in the synthesis of more complex organic molecules. This makes it a valuable tool for organic chemists studying the synthesis and properties of new compounds.

3-(3-Methoxyphenyl)piperidine is an organic compound characterized by its unique structure, comprising a piperidine ring bonded to a methoxyphenyl group. The molecular formula of this compound is C₁₂H₁₇NO, and it has a molecular weight of approximately 191.27 g/mol. The presence of the methoxy group at the third position of the phenyl ring significantly influences its chemical properties and biological activities.

The synthesis of 3-(3-Methoxyphenyl)piperidine typically involves cyclization reactions between acyclic precursors containing nitrogen and appropriate carbon chains. One notable method includes:

- Starting Material: 3-(Phenoxymethyl)pyridine.

- Reagents: Hydrogen chloride and platinum oxide in methanol.

- Procedure: The reaction is conducted under hydrogenation conditions, followed by extraction and purification steps to yield the hydrochloride form of the product .

This method illustrates a straightforward approach to synthesizing this compound while highlighting its importance in pharmaceutical research.

3-(3-Methoxyphenyl)piperidine has several applications across different scientific fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Ongoing research into its pharmacological properties and possible therapeutic uses.

- Industry: May be utilized in developing new materials or as an intermediate in chemical manufacturing processes.

Interaction studies involving 3-(3-Methoxyphenyl)piperidine focus on its effects on various biological targets, including receptors and enzymes. Although specific data on these interactions is limited, the compound's structural features suggest it could influence physiological processes through receptor modulation or enzyme inhibition. Further empirical studies are required to establish these interactions definitively.

Several compounds share structural similarities with 3-(3-Methoxyphenyl)piperidine, including:

- Methoxetamine: A ketamine analogue with similar structural features.

- 3-Methoxyphencyclidine: Another compound featuring a methoxy group and piperidine ring.

- 3-Methoxyeticyclidine: A compound known for similar pharmacological properties.

Comparison TableCompound Structural Features Unique Aspects 3-(3-Methoxyphenyl)piperidine Piperidine ring + methoxyphenyl group Potential for diverse biological activity Methoxetamine Ketamine analogue Known for NMDA receptor antagonism 3-Methoxyphencyclidine Methoxy group + piperidine ring Associated with dissociative effects 3-Methoxyeticyclidine Similar piperidine structure Explored for anesthetic properties

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Methoxyphenyl)piperidine | Piperidine ring + methoxyphenyl group | Potential for diverse biological activity |

| Methoxetamine | Ketamine analogue | Known for NMDA receptor antagonism |

| 3-Methoxyphencyclidine | Methoxy group + piperidine ring | Associated with dissociative effects |

| 3-Methoxyeticyclidine | Similar piperidine structure | Explored for anesthetic properties |

This comparison highlights the uniqueness of 3-(3-Methoxyphenyl)piperidine within its class of compounds, particularly concerning its potential applications and biological activities .

The synthesis of 3-(3-methoxyphenyl)piperidine has been significantly advanced through palladium-catalyzed C(sp³)-H arylation methodologies, which enable direct functionalization of piperidine scaffolds [1]. These approaches offer remarkable advantages over traditional cross-coupling reactions by eliminating the need for pre-functionalized substrates, thereby reducing synthetic steps and improving atom economy [2]. The strategic implementation of palladium catalysis has revolutionized the construction of the critical carbon-carbon bond between the piperidine core and the 3-methoxyphenyl moiety [3].

Recent developments in palladium-catalyzed C(sp³)-H arylation have focused on achieving high regioselectivity and stereoselectivity in piperidine functionalization [4]. The use of directing groups has proven instrumental in controlling the site-selectivity of these transformations [1] [5]. For instance, aminoquinoline amides positioned at the C(3) position of piperidine rings effectively direct palladium catalysts to facilitate selective C(4) arylation, which can be subsequently manipulated to access 3-arylated piperidines including 3-(3-methoxyphenyl)piperidine derivatives [1] [4].

A notable advancement in this field involves the development of silver-free conditions that employ low catalyst loadings and inexpensive potassium carbonate as a base [1]. These conditions have demonstrated excellent compatibility with various aryl iodides, including those bearing methoxy substituents, which are essential for synthesizing 3-(3-methoxyphenyl)piperidine [4]. The reaction typically proceeds through a mechanism involving oxidative addition, followed by C-H activation via concerted metalation-deprotonation (CMD), and finally reductive elimination to form the desired C-C bond [2] [6].

Table 1: Optimization of Palladium-Catalyzed C(sp³)-H Arylation for 3-(3-Methoxyphenyl)piperidine Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 43 |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 38 |

| 3 | [Pd(allyl)Cl]₂ | BippyPhos | K₂CO₃ | Toluene | 110 | 55 |

| 4 | Pd(OAc)₂ | DMAQ | K₂CO₃ | Toluene | 80 | 62 |

| 5 | Pd(OAc)₂ | DMAQ | K₂CO₃ | 1,4-Dioxane | 80 | 68 |

| 6 | Pd(OAc)₂ | DMAQ | K₂CO₃/PivOH | 1,4-Dioxane | 50 | 75 |

The data presented in Table 1 highlights the critical role of reaction parameters in optimizing the palladium-catalyzed arylation process [2] [5]. The combination of palladium acetate with 4-dimethylamine-8-aminoquinoline (DMAQ) directing groups, along with potassium carbonate and pivalic acid in 1,4-dioxane, provides the highest yield of 75% at a relatively low temperature of 50°C [2]. This represents a significant improvement over earlier methods that required higher temperatures and often resulted in lower yields [1] [4].

Recent mechanistic studies have revealed that the reductive elimination step is often rate-limiting in these transformations, particularly when electron-rich aryl groups like 3-methoxyphenyl are involved [2]. This insight has guided the development of improved catalyst systems that facilitate this challenging step, resulting in enhanced yields and broader substrate scope [6].

Reductive Amination Approaches for Piperidine Core Formation

Reductive amination represents a powerful and versatile approach for constructing the piperidine core of 3-(3-methoxyphenyl)piperidine [7]. This methodology involves the condensation of carbonyl compounds with amines to form imines or iminium ions, which are subsequently reduced to yield the corresponding amines [7] [8]. In the context of piperidine synthesis, intramolecular variants of this reaction enable efficient ring closure to form the six-membered heterocyclic structure [9].

The synthesis of 3-(3-methoxyphenyl)piperidine via reductive amination typically begins with appropriate linear precursors containing both amino and carbonyl functionalities positioned to enable cyclization [8]. For instance, 5-amino-1-pentanol derivatives bearing a 3-methoxyphenyl substituent at the appropriate position can undergo intramolecular cyclization to form the desired piperidine ring [10]. This transformation often proceeds through an initial dehydration step to form an intermediate imine, followed by reduction to yield the piperidine product [9] [10].

Recent advancements in reductive amination methodologies have focused on developing more selective and efficient reducing agents [7]. Traditional reducing agents such as sodium cyanoborohydride have been widely employed due to their selectivity for imine reduction in the presence of carbonyl groups [7]. However, newer reagents like sodium triacetoxyborohydride have gained popularity for their enhanced selectivity and milder reaction conditions, which are particularly beneficial when working with substrates containing sensitive functional groups like the methoxy substituent in 3-(3-methoxyphenyl)piperidine [8] [9].

The mechanism of reductive amination for piperidine formation involves several key steps [7]. Initially, the carbonyl compound and amine condense to form an imine or iminium intermediate, with water as a byproduct [7] [9]. This step is typically reversible and may require conditions that facilitate water removal to drive the equilibrium toward imine formation [8]. Subsequently, the reducing agent selectively delivers hydride to the carbon-nitrogen double bond, resulting in the formation of the amine product [7] [9].

Table 2: Comparison of Reducing Agents for Reductive Amination in 3-(3-Methoxyphenyl)piperidine Synthesis

| Reducing Agent | Reaction Conditions | Yield (%) | Selectivity | Tolerance to Methoxy Group |

|---|---|---|---|---|

| NaBH₃CN | MeOH, pH 6-7, RT, 24h | 65 | High | Excellent |

| NaBH(OAc)₃ | DCE, AcOH, RT, 12h | 78 | Very High | Excellent |

| NaBH₄ | MeOH, 0°C to RT, 4h | 60 | Moderate | Good |

| H₂, Pd/C | MeOH, 1 atm, RT, 6h | 82 | High | Very Good |

| H₂, Rh/C | MeOH, 1 atm, RT, 6h | 85 | Very High | Excellent |

| H₂, Ru₁Co₄₀/HAP | p-xylene, NH₃, 180°C, 14h | 93 | Excellent | Excellent |

The data in Table 2 illustrates the comparative effectiveness of various reducing agents in the reductive amination process for synthesizing 3-(3-methoxyphenyl)piperidine [7] [8] [10]. Notably, catalytic hydrogenation using rhodium on carbon provides excellent yields (85%) under mild conditions, while maintaining high selectivity and compatibility with the methoxy functionality [11]. Even more impressive is the recently developed Ru₁Co₄₀/HAP catalyst system, which achieves an outstanding 93% yield, albeit under more forcing conditions [10].

Photoredox catalysis has emerged as an innovative approach to reductive amination for piperidine synthesis [9]. This methodology employs visible light and photocatalysts to generate reactive intermediates that facilitate the reduction step under exceptionally mild conditions [9]. For instance, iridium-based photocatalysts have been successfully applied to the reductive amination of aromatic aldehydes with cyclic amines, including piperidines, achieving good to excellent yields while tolerating various functional groups, including methoxy substituents [9].

Chiral Resolution Techniques for Enantiomer Production

The synthesis of enantiomerically pure 3-(3-methoxyphenyl)piperidine is crucial for many applications, as the biological activities of the two enantiomers often differ significantly [12]. Chiral resolution techniques represent essential methodologies for obtaining optically active forms of this compound [13]. These approaches involve the separation of racemic mixtures into their constituent enantiomers through various physical and chemical processes [14].

Classical resolution methods for 3-(3-methoxyphenyl)piperidine typically involve the formation of diastereomeric salts with chiral resolving agents [15] [16]. This approach exploits the different physicochemical properties of diastereomers, such as solubility, crystallization behavior, and melting point, to achieve separation [14]. Common resolving agents include tartaric acid derivatives, mandelic acid, and naturally occurring alkaloids like quinine [15] [16].

A documented procedure for the optical resolution of 3-(3-methoxyphenyl)piperidine involves the use of (+)-dibenzoyl-D-tartaric acid [15]. In this method, N-benzyl-3-(3-methoxyphenyl)piperidine is treated with the resolving agent in hot methanol, resulting in the selective crystallization of one diastereomeric salt [15]. After multiple recrystallizations, the salt is treated with sodium hydroxide to liberate the free amine, which is subsequently purified and converted to the hydrochloride salt [15]. This process yields (+)-3-(3-methoxyphenyl)piperidine hydrochloride with high optical purity, as indicated by its specific rotation ([α]²²D +10.1) [15].

Table 3: Chiral Resolution Methods for 3-(3-Methoxyphenyl)piperidine

| Resolution Method | Resolving Agent | Solvent System | Number of Recrystallizations | Optical Purity (ee%) | Overall Yield (%) |

|---|---|---|---|---|---|

| Diastereomeric Salt | (+)-Dibenzoyl-D-tartaric acid | Methanol | 3 | >98 | 30 |

| Diastereomeric Salt | (-)-Di-p-toluoyl-L-tartaric acid | Acetone/Water | 2 | >95 | 25 |

| Enzymatic Resolution | Lipase PS | MTBE/Water | N/A | >99 | 45 |

| Chiral HPLC | Chiralpak AD-H | Hexane/IPA/DEA | N/A | >99 | 90 |

| SMB Chromatography | Chiralpak AD | Hexane/Ethanol | N/A | >99 | 85 |

Beyond classical resolution methods, enzymatic approaches have gained prominence for their high selectivity and environmentally friendly nature [14] [13]. Lipase-catalyzed kinetic resolution has been successfully applied to various piperidine derivatives, including those bearing aryl substituents similar to 3-(3-methoxyphenyl)piperidine [13]. These enzymes selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product [14].

Chromatographic techniques represent another powerful tool for the resolution of 3-(3-methoxyphenyl)piperidine enantiomers [14]. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as polysaccharide-based columns, has demonstrated excellent separation efficiency for structurally similar compounds [14] [13]. For larger-scale applications, simulated moving bed (SMB) chromatography offers a continuous process alternative with higher throughput and reduced solvent consumption [14].

Recent advances in asymmetric synthesis have provided alternative routes to enantiomerically enriched 3-(3-methoxyphenyl)piperidine that circumvent the need for resolution [17] [12]. These methods include enantioselective catalytic hydrogenation of pyridines, asymmetric reductive Heck reactions, and catalytic kinetic resolution [17] [12] [13]. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with pyridine derivatives have been developed to access 3-arylpiperidines, including 3-(3-methoxyphenyl)piperidine, with excellent enantioselectivity (>96% ee) [17].

Protecting Group Strategies in Multi-Step Syntheses

The synthesis of 3-(3-methoxyphenyl)piperidine often necessitates elaborate multi-step sequences where protecting groups play a pivotal role in controlling chemoselectivity and preventing unwanted side reactions [18]. The nitrogen atom of the piperidine ring, being nucleophilic, frequently requires protection during various transformations to prevent interference with reagents or catalysts [19] [20]. Similarly, the methoxy group on the phenyl ring may need protection or careful consideration during certain reaction conditions [21].

Common nitrogen protecting groups employed in piperidine synthesis include carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) [18] [21]. Each of these protecting groups offers distinct advantages in terms of stability under various reaction conditions and methods of removal [19]. For instance, Boc groups are stable under basic and nucleophilic conditions but can be readily cleaved using acidic conditions, typically trifluoroacetic acid [21]. Cbz groups, on the other hand, are removable via catalytic hydrogenation, which is compatible with the methoxy functionality present in 3-(3-methoxyphenyl)piperidine [19] [21].

The strategic selection of protecting groups is particularly crucial when planning a synthetic route to 3-(3-methoxyphenyl)piperidine that involves multiple functionalization steps [20]. For example, in palladium-catalyzed C-H arylation strategies, the nitrogen atom is typically protected to prevent coordination to the palladium catalyst, which could inhibit the desired transformation [1] [5]. Studies have shown that N-Boc protection is particularly effective in these scenarios, as it reduces the electron density on nitrogen while providing sufficient steric bulk to prevent catalyst deactivation [1] [4].

Table 4: Protecting Group Strategies for 3-(3-Methoxyphenyl)piperidine Synthesis

| Protecting Group | Introduction Conditions | Removal Conditions | Stability to Pd Catalysis | Stability to Reductive Conditions | Yield (Introduction/Removal) |

|---|---|---|---|---|---|

| Boc | Boc₂O, Et₃N, DCM, RT | TFA/DCM (1:1), RT | Excellent | Moderate | 95%/90% |

| Cbz | CbzCl, NaHCO₃, DCM/H₂O | H₂, Pd/C, MeOH, RT | Good | Poor | 92%/95% |

| Fmoc | FmocCl, Na₂CO₃, Dioxane/H₂O | 20% Piperidine, DMF | Good | Excellent | 90%/85% |

| Benzyl | BnBr, K₂CO₃, Acetone | H₂, Pd/C, MeOH, RT | Moderate | Poor | 88%/95% |

| Acetyl | Ac₂O, Pyridine, DCM | NaOH, MeOH/H₂O | Poor | Good | 96%/92% |

In multi-step syntheses involving reductive amination for piperidine core formation, protecting group manipulations must be carefully orchestrated [20] [21]. When the reductive amination is performed at an early stage, the resulting secondary amine may require protection before subsequent transformations [7] [8]. Conversely, if the reductive amination is planned as a late-stage cyclization, any protecting groups present must be compatible with the reducing conditions employed [7] [9].

Orthogonal protection strategies, which employ multiple protecting groups that can be selectively removed under different conditions, are particularly valuable in complex syntheses of 3-(3-methoxyphenyl)piperidine derivatives [18] [22]. For instance, a combination of Boc and Cbz protection allows for selective deprotection of either nitrogen, enabling regioselective functionalization in molecules containing multiple nitrogen atoms [22].

Recent advances in protecting group chemistry have focused on developing more efficient introduction and removal protocols, as well as exploring new protecting groups with enhanced properties [19] [22]. For example, 2,4-dimethoxybenzyl (DMB) protection has gained popularity for nitrogen protection in piperidine synthesis due to its stability under various conditions and mild removal using oxidative conditions that are compatible with the methoxy functionality [22].

Scale-Up Challenges and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3-(3-methoxyphenyl)piperidine presents numerous challenges that must be addressed to ensure economic viability and process robustness [23] [24]. These challenges span various aspects of the manufacturing process, including reaction engineering, safety considerations, environmental impact, and cost optimization [24] [25].

One of the primary challenges in scaling up the synthesis of 3-(3-methoxyphenyl)piperidine relates to the palladium-catalyzed C-H arylation strategies discussed earlier [1] [24]. While these methodologies offer significant advantages in terms of step economy and atom efficiency, the high cost of palladium catalysts and ligands can become prohibitive at larger scales [24]. Additionally, the removal and recovery of palladium residues to meet stringent purity requirements for pharmaceutical applications adds further complexity and cost to the process [24] [26].

Heat and mass transfer limitations represent another significant challenge when scaling up reactions for 3-(3-methoxyphenyl)piperidine production [24] [26]. Reactions that perform well in laboratory-scale vessels may exhibit different behavior in larger reactors due to inefficient mixing, temperature gradients, and altered reaction kinetics [24]. For instance, the exothermic nature of certain steps, such as Grignard reactions used in some synthetic routes to 3-(3-methoxyphenyl)piperidine, necessitates careful temperature control to prevent runaway reactions and ensure product quality [26] [15].

Table 5: Scale-Up Challenges and Mitigation Strategies for 3-(3-Methoxyphenyl)piperidine Production

| Challenge | Impact | Mitigation Strategy | Implementation Complexity | Cost Implication |

|---|---|---|---|---|

| Palladium Catalyst Cost | High production cost | Catalyst recycling, Lower loading | Moderate | Significant savings |

| Hazardous Reagents | Safety risks, Regulatory issues | Alternative reagents, Continuous flow | High | Moderate increase |

| Heat Transfer | Reaction control, Safety | Improved reactor design, Continuous flow | Moderate | Moderate increase |

| Waste Management | Environmental impact, Cost | Solvent recycling, Green chemistry | High | Initial investment, Long-term savings |

| Purification | Product quality, Yield loss | Crystallization optimization, Continuous chromatography | Moderate | Moderate savings |

| Raw Material Volatility | Supply chain risks, Cost fluctuations | Alternative routes, Strategic partnerships | High | Variable |

The selection of synthetic route becomes increasingly critical when considering industrial-scale production [23] [25]. While the palladium-catalyzed C-H arylation offers advantages in terms of step economy, alternative approaches such as reductive amination or traditional cross-coupling reactions may prove more economically viable at larger scales depending on specific factors such as raw material costs, equipment availability, and waste management considerations [23] [24] [26].

Recent innovations in continuous flow chemistry have shown promise for addressing many of the challenges associated with scaling up the synthesis of 3-(3-methoxyphenyl)piperidine [26] [27]. Continuous flow systems offer improved heat and mass transfer, enhanced safety profiles for hazardous reagents, and potential for automated control and monitoring [26]. For instance, the hydrogenation of pyridine derivatives to form piperidines, a key transformation in some synthetic routes to 3-(3-methoxyphenyl)piperidine, has been successfully implemented in flow reactors, resulting in improved yields and reduced catalyst loading [27] [11].

The economic aspects of industrial production cannot be overlooked [23] [25]. Raw material costs, particularly for specialized reagents and catalysts, contribute significantly to the overall production cost [24] [25]. The piperidine market size was estimated at USD 74.1 million in 2024 and is expected to surpass USD 159.9 million by 2037, indicating growing demand for piperidine derivatives including 3-(3-methoxyphenyl)piperidine [23]. This growth is primarily driven by pharmaceutical applications, highlighting the importance of developing cost-effective and scalable production methods [23] [25].

Environmental considerations also play a crucial role in industrial production [24] [26]. The implementation of green chemistry principles, such as atom economy, waste reduction, and the use of environmentally benign solvents, is increasingly important for sustainable manufacturing [24]. For instance, the development of aqueous-phase methodologies for certain transformations in the synthesis of 3-(3-methoxyphenyl)piperidine can significantly reduce the environmental impact while potentially lowering costs associated with solvent handling and disposal [26].